molecular formula C21H22N2O5 B6497556 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 946262-59-5

3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No.: B6497556
CAS No.: 946262-59-5
M. Wt: 382.4 g/mol
InChI Key: GYRYCRCWMSIRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring linked via an amide bond to a 1,2-oxazole moiety. The oxazole ring is further substituted with a 4-methylphenyl group at the 5-position. This structural motif combines electron-rich methoxy groups with a heterocyclic system, making it a candidate for diverse biological and material applications. The compound’s synthesis typically involves coupling a 3,4,5-trimethoxybenzoyl chloride derivative with an oxazole-containing amine intermediate, as seen in analogous benzamide syntheses (e.g., ).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-5-7-14(8-6-13)17-11-16(23-28-17)12-22-21(24)15-9-18(25-2)20(27-4)19(10-15)26-3/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYCRCWMSIRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Amide Coupling and Oxazole Formation

This approach begins with synthesizing 3,4,5-trimethoxybenzoyl chloride, followed by coupling with 5-(4-methylphenyl)-1,2-oxazol-3-ylmethylamine. The oxazole amine is typically prepared via cyclization of α-amido-β-ketoester intermediates using triphenylphosphine and iodine.

Post-Coupling Cyclization

Alternatively, the oxazole ring is formed after amide bond formation. A propargylamine intermediate coupled with 3,4,5-trimethoxybenzoyl chloride undergoes cyclodehydration under acidic conditions (e.g., sulfuric acid in acetic anhydride) to yield the target compound.

Step-by-Step Synthesis Procedures

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • Starting Material : 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl2_2) at reflux (70°C, 4 h).

  • Workup : Excess SOCl2_2 is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid (95% purity by HPLC).

Preparation of 5-(4-Methylphenyl)-1,2-Oxazol-3-ylmethylamine

  • Cyclization : Ethyl 3-(4-methylphenyl)-3-oxopropanoate reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h to form the oxazole ester.

  • Amination : The ester is reduced using LiAlH4_4 in tetrahydrofuran (THF) at 0°C, followed by quenching with aqueous NH4_4Cl to isolate the primary amine (yield: 68%).

Amide Coupling

  • Reagents : 3,4,5-Trimethoxybenzoyl chloride (1.2 eq), 5-(4-methylphenyl)-1,2-oxazol-3-ylmethylamine (1.0 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile.

  • Conditions : Stirred at room temperature for 2 h, followed by solvent evaporation and purification via flash chromatography (ethyl acetate/hexane, 1:3). Yield: 74%.

Alternative Method Using HATU

  • Reagents : 3,4,5-Trimethoxybenzoic acid (1.0 eq), HATU (1.2 eq), and diisopropylethylamine (2.0 eq) in acetonitrile.

  • Conditions : Reacted with the oxazole amine at 25°C for 1 h, yielding the amide (82% after HPLC purification).

Optimization of Reaction Conditions

Coupling Agent Efficiency

Coupling AgentSolventTemperatureYield (%)Purity (%)
PyridineCH3_3CN25°C7495
HATUCH3_3CN25°C8298
TEADMF0°C6590

HATU outperforms pyridine due to enhanced activation of the carboxylic acid, reducing side reactions.

Cyclization Conditions

Cyclodehydration of α-amido-β-ketoester intermediates using sulfuric acid/acetic anhydride (90°C, 30 min) achieves 85% conversion, whereas Lawesson’s reagent for thiazole formation yields only 62%.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6) : δ 11.70 (s, 1H, CONH), 7.72–7.88 (m, 3H, Ar-H), 2.62 (q, J=8.0J = 8.0 Hz, 2H, CH2_2).

  • 13C^{13}C-NMR : δ 164.8 (CONH), 156.4 (oxazole C-O), 131.3 (Ar-C).

  • HPLC-MS : m/z=393.5m/z = 393.5 [M+H]+^+, confirming molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for HATU-coupled product, compared to 95% for pyridine-based methods.

Comparative Analysis of Methodologies

Yield vs. Scalability

  • Pre-formed Oxazole Amine : Higher yields (82%) but requires multistep oxazole synthesis.

  • Post-Coupling Cyclization : Fewer steps but lower yields (68%) due to competing side reactions.

Cost Efficiency

HATU-mediated coupling, while efficient, incurs higher reagent costs ($320/mmol) compared to pyridine ($45/mmol).

Challenges and Limitations

  • Purification Complexity : Similar polarities of intermediates necessitate gradient elution chromatography, increasing time and solvent use.

  • Oxazole Stability : The oxazole ring is susceptible to hydrolysis under strongly acidic or basic conditions, limiting reaction flexibility.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible anti-cancer , anti-inflammatory , and anti-microbial properties. The oxazole ring enhances its binding affinity to various biological targets, which may lead to the development of novel therapeutic agents.

Mechanism of Action
Research indicates that 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide interacts with several molecular targets. Notably, it has been shown to inhibit enzymes such as:

  • Tubulin
  • Heat Shock Protein 90 (Hsp90)
  • Thioredoxin Reductase (TrxR)

These interactions are crucial for its proposed anti-cancer activity by disrupting cellular processes involved in tumor growth and survival.

Biological Applications

Biochemical Assays
In biological research, this compound is utilized in biochemical assays to study:

  • Enzyme Inhibition : Understanding how it inhibits specific enzymes can provide insights into its therapeutic potential.
  • Receptor Binding Studies : Investigating its affinity for various receptors helps elucidate its pharmacological profile.

Materials Science

Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to act as a building block for advanced materials could lead to innovations in:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

  • Structure : Retains the 3,4,5-trimethoxybenzamide core but replaces the oxazole-methyl group with a 4-bromophenyl substituent.
  • Key Differences: The bromophenyl group enhances lipophilicity (logP ~3.5 vs.
  • Synthesis : Prepared via direct coupling of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline ().

2,3-Dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

  • Structure : Features a 2,3-dimethoxybenzamide core and a 3-methoxyphenyl-substituted oxazole.
  • Key Differences :
    • Reduced methoxy substitution (2,3 vs. 3,4,5) decreases electron density on the benzamide ring, altering electronic properties and hydrogen-bonding capacity.
    • The 3-methoxyphenyl group on the oxazole may enhance steric hindrance compared to the 4-methylphenyl group in the target compound.
  • Implications : Lower methoxy content could reduce binding affinity in systems sensitive to electron-donating groups (e.g., kinase inhibitors) ().

Analogues with Heterocyclic Variations

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

  • Structure: Replaces the oxazole with a dihydropyridinone ring.
  • Key Differences: The dihydropyridinone introduces a keto group, enabling hydrogen-bond acceptor interactions absent in the oxazole analogue.
  • Applications : Such modifications are common in medicinal chemistry to optimize metabolic stability ().

LMM5 (Oxadiazole-containing Benzamide)

  • Structure : Features a 1,3,4-oxadiazole ring instead of 1,2-oxazole.
  • Key Differences :
    • Oxadiazoles exhibit higher aromaticity and rigidity than oxazoles, influencing binding kinetics and conformational flexibility.
    • The 4-methoxyphenyl substituent on the oxadiazole may confer distinct electronic effects compared to the 4-methylphenyl group.

Analogues with Functional Group Modifications

N-{[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

  • Structure : Replaces the benzamide with a methanesulfonamide group.
  • The propenyl group introduces additional steric and electronic effects.
  • Structural Insights : Crystallographic studies () reveal distinct packing patterns due to sulfonamide hydrogen bonding, which may influence solid-state stability.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with an oxazole-containing amine derivative. Key steps include:

  • Reflux conditions : Use absolute ethanol or acetonitrile as solvents with catalytic glacial acetic acid to promote amide bond formation .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
  • Analytical monitoring : Thin-layer chromatography (TLC) and 1H^1H/13C^{13}C NMR spectroscopy track reaction progress and confirm intermediate structures .
    Yield optimization requires precise temperature control (60–80°C) and stoichiometric ratios of reactants (1:1 molar ratio of acyl chloride to amine) .

Q. How is structural characterization performed for this compound, and what techniques resolve ambiguities in functional group assignments?

  • NMR spectroscopy : 1H^1H NMR identifies methoxy groups (δ 3.7–3.9 ppm) and aromatic protons, while 13C^{13}C NMR confirms carbonyl (C=O, ~165 ppm) and oxazole ring carbons .
  • Mass spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion peak at m/z 463.49 for C28_{28}H29_{29}N2_{2}O5_{5}) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities, particularly for the oxazole and benzamide moieties .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM to determine IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity, measuring IC50_{50} via dose-response curves .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies (e.g., varying IC50_{50}50​ across cell lines)?

  • Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in cytotoxicity assays) to rule out false positives .
  • Target engagement studies : Use pull-down assays or surface plasmon resonance (SPR) to confirm direct binding to hypothesized targets (e.g., kinases) .
  • Metabolic stability : Test compound stability in liver microsomes to assess if metabolite interference explains variability .

Q. What strategies are employed to elucidate the compound’s mechanism of action in anticancer studies?

  • Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics identifies differentially expressed genes/proteins post-treatment .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or topoisomerase II, guided by structural data from X-ray crystallography .
  • In vivo models : Xenograft studies in mice validate efficacy, with pharmacokinetic (PK) profiling to correlate plasma concentrations with tumor regression .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Functional group substitutions : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH3_3 with -CF3_3) to assess impact on solubility and activity .
  • Bioisosteric replacements : Replace the oxazole ring with thiazole or imidazole to evaluate scaffold flexibility .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, polar surface area) with biological data .

Q. What advanced analytical methods address challenges in quantifying the compound in complex biological matrices?

  • LC-MS/MS : Develop a validated method with deuterated internal standards (e.g., d4_4-analog) for precise quantification in plasma/tissue homogenates .
  • Microscopy techniques : Confocal imaging with fluorescently tagged derivatives tracks cellular uptake and sublocalization .

Q. How are toxicity and pharmacokinetic (PK) properties assessed during preclinical development?

  • ADMET profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Cytochrome P450 inhibition assays (e.g., CYP3A4) .
    • Toxicity : Ames test for mutagenicity and hERG assay for cardiotoxicity .
  • PK studies : Intravenous/oral dosing in rodents to calculate AUC, t1/2_{1/2}, and bioavailability .

Q. What strategies mitigate synthetic challenges posed by the compound’s structural complexity?

  • Regioselective protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during multi-step syntheses .
  • Flow chemistry : Continuous reactors improve yield in exothermic reactions (e.g., oxazole ring formation) .
  • Machine learning : Train models on reaction databases to predict optimal catalysts/solvents for challenging steps .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Collaborative workflows : Combine synthetic chemistry (e.g., parallel synthesis of derivatives) with computational biology (e.g., AI-driven target prediction) .
  • Data integration : Use platforms like KNIME to merge structural, biological, and PK data for multi-parameter optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.